molecular formula C5H9F2N3O2 B079140 Bis(fluoroethyl)nitrosourea CAS No. 13908-91-3

Bis(fluoroethyl)nitrosourea

Cat. No.: B079140
CAS No.: 13908-91-3
M. Wt: 181.14 g/mol
InChI Key: GWRLHZIGYXCDKL-UHFFFAOYSA-N
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Description

Bis(fluoroethyl)nitrosourea is a chemical compound with the molecular formula C₅H₁₀F₂N₂O and a molecular weight of 152.1425 g/mol . This compound is part of the nitrosourea family, which is known for its applications in various fields, including medicinal chemistry and industrial processes.

Scientific Research Applications

Mechanism of Action

The nitrosoureas, including 1,3-Bis(2-fluoroethyl)-1-nitrosourea, are known to react covalently with nucleic acids and have been shown to decompose in aqueous solution to generate the equivalent of haloethyl carbonium ions . These carbonium ions react with nucleosides to form intermediate haloethyl derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(fluoroethyl)nitrosourea can be synthesized through the nucleophilic attack of tetra-n-butylammonium fluoride on the aziridine ring of 1,3-substituted ureas . The starting materials for this synthesis include diethyleneurea, 1-(2-fluoroethyl)-3-ethyleneurea, and 1-(2-chloroethyl)-3-ethyleneurea . The nitrosation of 1,3-bis-(2-fluoroethyl) urea produces 1,3-bis(2-fluoroethyl)-1-nitrosourea with a radiochemical yield of 5-10% .

Industrial Production Methods

Industrial production methods for 1,3-bis(2-fluoroethyl)-1-nitrosourea are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, ensuring the availability of the compound for various uses.

Chemical Reactions Analysis

Types of Reactions

Bis(fluoroethyl)nitrosourea undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major product formed from the nitrosation of 1,3-bis-(2-fluoroethyl) urea is 1,3-bis(2-fluoroethyl)-1-nitrosourea .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(fluoroethyl)nitrosourea is unique due to the presence of fluorine atoms, which can enhance its lipophilicity and potentially improve its ability to cross biological membranes . This makes it a valuable compound for research in medicinal chemistry and drug development.

Properties

IUPAC Name

1,3-bis(2-fluoroethyl)-1-nitrosourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2N3O2/c6-1-3-8-5(11)10(9-12)4-2-7/h1-4H2,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWRLHZIGYXCDKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CF)NC(=O)N(CCF)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60160896
Record name Bis-(fluoroethyl)nitrosourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60160896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13908-91-3
Record name Bis-(fluoroethyl)nitrosourea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013908913
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(fluoroethyl)nitrosourea
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91728
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bis-(fluoroethyl)nitrosourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60160896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BIS-(FLUOROETHYL)NITROSOUREA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F37G38Q4X7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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